3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[3-[(ethylaMino)Methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4
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Overview
Description
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo- is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its broad-spectrum antibacterial activity, making it effective against a variety of Gram-positive and Gram-negative bacteria. The presence of fluorine atoms at positions 6 and 8 of the quinoline ring enhances its antibacterial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo- typically involves multiple steps. One common method includes the cyclization of a suitable precursor to form the quinoline ring, followed by the introduction of the cyclopropyl group at position 1 and the ethylamino group at position 7. The fluorine atoms are introduced through electrophilic fluorination reactions.
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted quinolines and their derivatives, which can exhibit different biological activities.
Scientific Research Applications
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its antibacterial properties and mechanism of action.
Medicine: Investigated for its potential use in treating bacterial infections.
Industry: Utilized in the development of new antibiotics and antimicrobial agents.
Mechanism of Action
The antibacterial activity of this compound is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of bacterial DNA, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents.
Levofloxacin: A fluoroquinolone with a broader spectrum of activity.
Moxifloxacin: Known for its enhanced activity against Gram-positive bacteria.
Uniqueness
3-Quinolinecarboxylic acid, 1-cyclopropyl-7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo- is unique due to its specific substituents, which confer distinct pharmacokinetic properties and antibacterial activity. The presence of the cyclopropyl group and the ethylamino group enhances its ability to penetrate bacterial cells and bind to target enzymes effectively.
Properties
CAS No. |
163554-99-2 |
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Molecular Formula |
C20H23F2N3O3 |
Molecular Weight |
391.4117264 |
Origin of Product |
United States |
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